molecular formula C7H5BrF3NO B2882402 4-Bromo-2-(difluoromethoxy)-5-fluoroaniline CAS No. 2091773-00-9

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline

Cat. No.: B2882402
CAS No.: 2091773-00-9
M. Wt: 256.022
InChI Key: BJZWGJCGWYSMQW-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-5-fluoroaniline typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)-5-fluoroaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include reduced aniline derivatives.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of an aniline ring.

    4-Bromo-2,5-difluorobenzoic acid: Contains similar halogen substituents but with a carboxylic acid group.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of difluoromethoxy groups and is used in different applications.

Uniqueness

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on an aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its unique structure also makes it valuable for specific applications in drug discovery and materials science.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZWGJCGWYSMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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